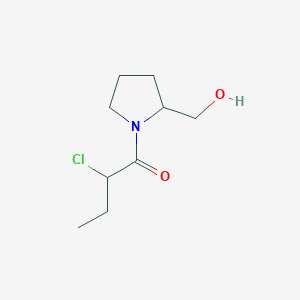

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-5-3-4-7(11)6-12/h7-8,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSITESAJQNQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with various biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring are known to have diverse biological profiles .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. Additionally, this compound may bind to specific proteins, affecting their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may modulate the activity of signaling proteins, thereby affecting downstream pathways that regulate cell growth, differentiation, and apoptosis. These changes can have significant implications for cellular function and overall health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s activity may decrease over time due to degradation, which can impact its efficacy in biochemical assays. Additionally, long-term exposure to this compound may lead to adaptive changes in cells, affecting their response to subsequent treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may influence the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. These interactions are essential for understanding the compound’s role in metabolic regulation and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can influence its localization and, consequently, its biological effects

Biological Activity

2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a chlorobutanone moiety along with a pyrrolidine ring substituted with a hydroxymethyl group, which may contribute to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 205.68 g/mol .

The synthesis of this compound typically involves the reaction of 2-chlorobutanone with 2-(hydroxymethyl)pyrrolidine. This reaction is conducted under controlled conditions to yield the desired product, often utilizing bases to facilitate nucleophilic attacks on the carbonyl carbon.

Biological Activity

Research into the biological activity of this compound suggests it may possess various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Antiviral Properties : There is ongoing research into its potential as an antiviral agent, particularly against viruses such as SARS-CoV-2, where molecular dynamics simulations have demonstrated stable binding to viral proteins .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within biological systems. These interactions may modulate enzyme activity or receptor signaling pathways, contributing to its observed biological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one | C10H18ClNO2 | Contains a piperidine ring instead of pyrrolidine, potentially altering biological activity. |

| 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one | C9H14ClF2NO2 | Incorporates difluoromethyl groups which may enhance lipophilicity and alter receptor interactions. |

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Studies : In vitro assays have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

- Antiviral Research : A recent study focused on the compound's efficacy against SARS-CoV-2, demonstrating significant binding affinity to helicase proteins essential for viral replication, indicating its potential as a therapeutic candidate in antiviral drug development .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal that modifications in the chemical structure can significantly affect absorption rates and bioavailability, which are critical factors in drug formulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous molecules (Table 1). Key comparison criteria include crystallographic data, reactivity, and functional group interactions.

Table 1: Structural and Functional Comparisons

| Compound Name | Functional Groups | Crystallographic Features (Å/°) | Reactivity Notes |

|---|---|---|---|

| 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one | Chloro, ketone, hydroxymethyl | N–C bond: 1.48 Å; Cl–C: 1.74 Å | Susceptible to nucleophilic attack at Cl |

| 1-(Pyrrolidin-1-yl)butan-1-one | Ketone, pyrrolidine | N–C bond: 1.45 Å | Base-catalyzed keto-enol tautomerism |

| 2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | Hydroxyl, ketone, pyrrolidine | O–H···O hydrogen bonds: 2.65 Å | Enhanced solubility in polar solvents |

| 2-Bromo-1-(2-(methoxymethyl)pyrrolidin-1-yl)pentan-1-one | Bromo, methoxymethyl, ketone | Br–C: 1.92 Å; O–CH3: 1.43 Å | Higher halogen reactivity than chloro analog |

Key Findings

Structural Flexibility : The hydroxymethyl group in the target compound introduces steric hindrance, leading to a slightly elongated N–C bond (1.48 Å vs. 1.45 Å in the unsubstituted pyrrolidine analog) . This affects conformational stability in solution.

Reactivity : The chloro substituent exhibits lower electrophilicity compared to bromo analogs (e.g., 2-Bromo-1-(2-(methoxymethyl)pyrrolidin-1-yl)pentan-1-one), as evidenced by slower SN2 reaction rates in alkylation studies.

Hydrogen Bonding: Unlike the methoxymethyl or unsubstituted analogs, the hydroxymethyl group participates in intramolecular hydrogen bonding (O–H···O=C), reducing its solubility in nonpolar solvents .

Crystallographic Tools : Structural comparisons rely heavily on refinement via SHELXL , which optimizes parameters like thermal displacement and anisotropic refinement for accurate bond-length comparisons .

Research Implications and Limitations

While SHELX -based crystallography provides high-resolution structural data, functional comparisons (e.g., solubility, bioactivity) require supplemental experimental or computational studies. For instance, the hydroxymethyl group’s polarity could enhance bioavailability compared to methoxymethyl analogs, but pharmacological data are absent in the current literature. Future work should integrate spectroscopic (NMR, IR) and thermodynamic (DSC) analyses to expand these comparisons.

Preparation Methods

Pyrrolidine Ring Construction with Hydroxymethyl Substitution

A common approach involves starting from chiral epichlorohydrin or related chiral epoxides, which are reacted with nucleophiles to form the pyrrolidine ring bearing the hydroxymethyl group. For example:

Treatment of R-epichlorohydrin with sodium cyanide in aqueous media yields intermediates that can be cyclized to pyrrolidine derivatives with hydroxymethyl functionality on the ring nitrogen substituent.

Alternatively, reductive amination of aldehydes (such as valeraldehyde) with amino alcohols or aminobutyramide derivatives followed by ring closure can afford the substituted pyrrolidine ring.

Stereochemical Considerations and Purification

The stereochemistry at the pyrrolidine ring and the butanone side chain is crucial for biological activity and is controlled by using chiral starting materials such as R-epichlorohydrin or by chiral resolution techniques.

Diastereomeric mixtures formed during synthesis are often separated by preparative chiral high-performance liquid chromatography (HPLC) to isolate the desired isomer with high purity.

Multiple chiral separations may be necessary depending on the synthetic route, which can reduce overall yield but improve enantiomeric purity.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic ring opening | R-epichlorohydrin | Sodium cyanide in water | Hydroxymethyl-substituted pyrrolidine precursor | Formation of chiral pyrrolidine ring |

| 2 | Alkylation / Acylation | Pyrrolidine intermediate | 2-Chlorobutanoyl chloride or methyl 2-bromobutanoate + NaH | N-substituted pyrrolidinyl butanone intermediate | Introduction of chloro-butanone moiety |

| 3 | Reduction / Reductive amination | Aldehyde (e.g., valeraldehyde) + amino alcohol | Reductive amination reagents (e.g., NaBH4) | Pyrrolidine ring with hydroxymethyl substituent | Control of stereochemistry |

| 4 | Chiral separation | Diastereomeric mixture | Preparative chiral HPLC | Pure 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one | Purification to desired enantiomer |

Research Findings and Analytical Data

The synthetic methods emphasize the use of inexpensive starting materials like R-epichlorohydrin and valeraldehyde, but the necessity for chiral HPLC separation steps can reduce overall yield.

The chloro substituent enhances the reactivity of the butanone moiety, facilitating nucleophilic substitution reactions essential for the introduction of the side chain.

The hydroxymethyl group on the pyrrolidine ring improves the compound’s solubility and potential for hydrogen bonding, which is significant in biological interactions.

Analytical characterization typically involves NMR spectroscopy to confirm the presence of the pyrrolidine ring and hydroxymethyl group, mass spectrometry for molecular weight confirmation, and chiral HPLC for enantiomeric purity assessment.

Summary Table of Preparation Methods

| Methodology Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Chiral Epichlorohydrin Route | Ring opening with cyanide followed by cyclization to form hydroxymethyl pyrrolidine | High stereochemical control | Requires chiral starting material |

| Reductive Amination Approach | Condensation of aldehydes with amino alcohols followed by reduction and ring closure | Versatile for different substituents | May produce diastereomeric mixtures |

| Acylation with Chloro-butanoyl Chloride | Direct acylation of pyrrolidine nitrogen to introduce chloro-butanone side chain | Straightforward functionalization | Sensitive to reaction conditions |

| Chiral HPLC Separation | Purification of diastereomers and enantiomers | High purity product | Costly and reduces overall yield |

This detailed synthesis overview is based on the analysis of closely related compounds and synthetic strategies reported in the literature, particularly from studies on pyrrolidinyl ketones and analogs such as brivaracetam. The preparation of this compound leverages these methodologies with adaptations to incorporate the hydroxymethyl substituent and chloro-butanone moiety effectively.

Q & A

Q. What are optimized synthetic routes for 2-Chloro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, and how do reaction parameters influence yield?

Methodological Answer:

- Route Design : Adapt methodologies for analogous pyrrolidine derivatives. For example, nucleophilic substitution reactions using 2-(hydroxymethyl)pyrrolidine with α-chlorinated ketones in polar aprotic solvents (e.g., DMF) under reflux (150°C, 20 hrs) .

- Parameter Optimization :

- Yield Monitoring : Track reaction progression via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via liquid-liquid extraction (ethyl acetate/water) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Q. What storage conditions prevent degradation of this compound?

Methodological Answer:

- Stability Insights :

- Container : Use amber glass vials to block UV-induced radical reactions.

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer:

- Data Contradictions : Discrepancies in δ values may arise from solvent effects (e.g., DMSO vs. CDCl3) or tautomerism.

- Resolution Strategies :

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- In Silico Modeling :

- Experimental Validation : Compare computational predictions with kinetic studies (e.g., monitor Cl⁻ release via ion chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.